2-Methyl-5-oxohexanoic acid

Catalog No.
S15889484
CAS No.
M.F
C7H12O3
M. Wt
144.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-5-oxohexanoic acid

Product Name

2-Methyl-5-oxohexanoic acid

IUPAC Name

2-methyl-5-oxohexanoic acid

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C7H12O3/c1-5(7(9)10)3-4-6(2)8/h5H,3-4H2,1-2H3,(H,9,10)

InChI Key

RJKCQJNOJDMYEM-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)C)C(=O)O

2-Methyl-5-oxohexanoic acid is an organic compound with the molecular formula C7H12O3\text{C}_7\text{H}_{12}\text{O}_3 and a molecular weight of approximately 144.17 g/mol. It is characterized by a carboxylic acid functional group and a ketone group, which contribute to its reactivity and biological properties. The compound is identified by its InChI key, RJKCQJNOJDMYEM-UHFFFAOYSA-N, and appears as a colorless to pale yellow liquid or solid depending on its purity and temperature .

Typical of carboxylic acids and ketones. Notably, it can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Losing carbon dioxide under certain conditions, potentially leading to smaller carbon chain compounds.
  • Reduction: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride .

Research indicates that 2-Methyl-5-oxohexanoic acid exhibits biological activity that may influence metabolic pathways. It has been studied for its potential effects on enzyme activity related to fatty acid metabolism. Additionally, its structural similarity to other bioactive compounds suggests possible roles in cellular signaling or as metabolic intermediates .

The synthesis of 2-Methyl-5-oxohexanoic acid typically involves the following methods:

  • Oxidation of Alcohols: Starting from 2-methylhexanol, oxidation using agents like potassium permanganate can yield the corresponding carboxylic acid.
  • Acylation Reactions: Utilizing acyl chlorides in the presence of suitable bases can lead to the formation of this compound from simpler precursors.
  • Multi-step Synthesis: More complex synthetic routes may involve several steps including alkylation, oxidation, and hydrolysis to achieve the desired compound .

2-Methyl-5-oxohexanoic acid has several applications across different fields:

  • Chemical Intermediates: Used in the synthesis of pharmaceuticals and agrochemicals.
  • Flavoring Agents: Its derivatives may be utilized in food chemistry for flavor enhancement.
  • Biochemical Research: Serves as a substrate or reagent in studies involving metabolic pathways and enzyme kinetics .

Studies on the interactions of 2-Methyl-5-oxohexanoic acid with biological systems have shown that it can influence various metabolic enzymes. For instance, it may act as an inhibitor or activator for certain pathways involved in fatty acid metabolism. Further research is necessary to fully elucidate its interactions at the molecular level and potential therapeutic applications .

Several compounds share structural similarities with 2-Methyl-5-oxohexanoic acid. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
5-Methyl-2-oxohexanoic acidC7H12O3Similar ketone structure; different carbon chain position.
3-Methyl-4-oxohexanoic acidC7H12O3Different functional group positioning; potential for different reactivity patterns.
2-Isopropyl-2-methyl-5-oxohexanoic acid methyl esterC11H20O3Methyl ester derivative; altered solubility and reactivity due to esterification.

These compounds exhibit varying degrees of biological activity and chemical reactivity, making them suitable for different applications in research and industry .

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

144.078644241 g/mol

Monoisotopic Mass

144.078644241 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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